4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]
Description
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances target selectivity and bioavailability. 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine] (hereafter referred to as Compound X) features a pyridinyl substitution at the indoline C4 position, which optimizes interactions with kinase active sites. This compound has shown promise as a dual c-Met/ALK inhibitor, demonstrating >50% tumor growth inhibition in gastric carcinoma xenograft models at oral doses . Its design was inspired by Neratinib and patented spiro[indoline-3,4'-piperidine]-2-one derivatives, emphasizing the importance of aminopyridyl groups for kinase hinge-binding .
Properties
Molecular Formula |
C17H19N3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-pyridin-3-ylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C17H19N3/c1-4-14(13-3-2-8-19-11-13)16-15(5-1)20-12-17(16)6-9-18-10-7-17/h1-5,8,11,18,20H,6-7,9-10,12H2 |
InChI Key |
JQSFGTNPPRUJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC(=C23)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Cyano/Imino Piperidine Precursors
A patent by outlines the synthesis of spiro[indoline-3,4'-piperidine] derivatives through reductive cyclization of 4-cyano- or 4-imino-piperidine intermediates. For example:
-
Substrate : 4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine
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Reagent : LiAlH₄ in 1,2-dimethoxyethane (DME)
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Conditions : Reflux for 6–12 hours
This method leverages the reduction of cyano groups to amines, followed by intramolecular cyclization to form the spiro junction. Adapting this approach, a pyridin-3-yl-substituted precursor could be cyclized to yield the target compound.
Grignard-Mediated Cyclization
Grignard reagents facilitate the formation of imino intermediates, which are subsequently cyclized. For instance:
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Substrate : 4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine
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Reagent : Alkyl magnesium bromide (Grignard) in ether
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Conditions : Room temperature, 2–4 hours
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Cyclization : LiAlH₄ in tetrahydrofuran (THF), reflux, 8 hours
Functionalization at the Indoline 4-Position
Introducing the pyridin-3-yl group requires selective substitution or coupling at the indoline ring.
Nucleophilic Aromatic Substitution (NAS)
The patent demonstrates NAS using fluoropyridines under basic conditions:
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Substrate : 1'-Methylspiro[indoline-3,4'-piperidine]
-
Reagent : 2-Fluoropyridine, NaH in dimethyl sulfoxide (DMSO)
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Conditions : 60°C, 1 hour
Suzuki-Miyaura coupling offers a viable route for aryl group introduction. A study on MgO nanoparticle-catalyzed pyridin-3-yl functionalization suggests:
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Substrate : 4-Bromo-spiro[indoline-3,4'-piperidine]
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Reagent : Pyridin-3-ylboronic acid, MgO NPs
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Conditions : Ethanol, 80°C, 12 hours
Integrated One-Pot Strategies
Multicomponent reactions (MCRs) streamline spirocycle formation and functionalization. A silica-supported SO₃H catalyst enables pseudo-four-component synthesis of spiro[indoline-3,4'-piperidine] derivatives:
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Components : Isatin, aryl amines, ketones
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Catalyst : MCM-41-SO₃H (20 mol%)
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Conditions : Solvent-free, 100°C, 3 hours
Integrating a pyridin-3-yl-containing amine or ketone into this protocol could directly yield the target compound.
Comparative Analysis of Methods
Challenges and Optimization Considerations
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Regioselectivity : Ensuring substitution at the indoline 4-position may require directing groups or steric control.
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Stability of Spiro Core : Harsh conditions (e.g., strong bases) risk ring-opening; mild reagents like NaH/DMSO are preferred.
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Catalyst Selection : Heterogeneous catalysts (e.g., MgO NPs ) enhance efficiency and recyclability.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug design and development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to proteins and enzymes, modulating their activity. Density functional theory (DFT) calculations have shown that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Modified Core Scaffolds
A1-A4 Derivatives (Aminopyridyl-Spiroindolines)
- Structural Features: Retain the spiro[indoline-3,4'-piperidine] core but introduce aminopyridyl/pyrazinyl substituents.
- Activity : A1-A4 derivatives exhibit enhanced c-Met/ALK inhibition compared to early spiroindoline-2-ones. For example, Compound 5b (SMU-B) achieves IC50 values <10 nM for c-Met, with >50% tumor inhibition in vivo .
- Key Advantage: The aminopyridyl group mimics Crizotinib’s hinge-binding motif, improving kinase selectivity over non-spiro analogues .
B1-B7 Derivatives (Cyclopropane-Spiroindolines)
- Structural Features : Replace the piperidine ring with cyclopropane, reducing conformational flexibility.
- Activity : While B1-B7 retain anticancer properties, their potency is lower than A1-A4 derivatives. For instance, B3 shows IC50 = 120 nM against c-Met, likely due to loss of piperidine-mediated hydrophobic interactions .
C1-C4 Derivatives (Benzmorpholine-Spiroindolines)
Functional Analogues with Varying Substituents
1'-Methylspiro[indoline-3,4'-piperidine] (CAS 474538-99-3)
- Structural Features : Methyl group at the piperidine N1' position.
- Activity: Demonstrates insecticidal activity against D. melanogaster (100% mortality at 1000 µg/mL) but lacks kinase inhibition, highlighting scaffold versatility across target classes .
Fluorinated Derivatives (e.g., 6-Fluorospiro[indoline-3,4'-piperidin]-2-one)
- Structural Features : Fluorine at C6 of the indoline ring.
- Activity : Fluorination improves metabolic stability and blood-brain barrier penetration, making these derivatives candidates for CNS-targeted therapies .
Spiro[indoline-3,4'-azetidine]-3'-chloro Derivatives
- Structural Features : Replace piperidine with azetidine and introduce chlorine at C3'.
- Activity : Exhibit antibacterial properties but reduced kinase affinity due to smaller ring size and altered pharmacophore geometry .
Table 1: Key Comparative Data
Discussion of Selectivity and Versatility
The spiro[indoline-3,4'-piperidine] scaffold demonstrates remarkable versatility:
- Kinase Inhibition: Pyridinyl and aminopyridyl substitutions (e.g., Compound X, A1-A4) optimize ATP-binding pocket interactions, achieving nanomolar IC50 values .
- Insecticidal Activity : 1'-Methyl derivatives exploit acetylcholine transporter inhibition, a mechanism distinct from kinase targeting .
- GPCR Modulation : SARConnect data reveal activity against GPCRs (pAct >6.0), though selectivity remains a challenge .
Biological Activity
The compound 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine] is a member of a class of spirocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine] features a spiro linkage between an indoline and a piperidine ring, with a pyridine substituent that may influence its biological properties. The synthesis of such compounds often involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the efficient production of these spirocyclic compounds, enhancing their availability for biological evaluation .
Antitumor Activity
A significant area of research has focused on the antitumor properties of compounds related to spiro[indoline-3,4'-piperidine]. For instance, aminopyridyl-substituted derivatives have shown promising results as selective inhibitors of c-Met and ALK pathways, which are critical in cancer progression. One study reported that the compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one demonstrated over 50% tumor growth inhibition in gastric carcinoma xenograft models .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases or pathways integral to tumor cell survival and proliferation. For example, the inhibition of c-Met phosphorylation disrupts signaling pathways that promote cancer cell growth and metastasis . Additionally, molecular docking studies have suggested potential interactions between these compounds and target proteins that could elucidate their mechanisms further .
Antimicrobial Properties
Beyond their anticancer potential, spiro[indoline-3,4'-piperidine] derivatives have also been evaluated for antimicrobial activity. Some analogs have exhibited significant inhibitory effects against various bacterial strains, including MRSA and Candida albicans. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.98 μg/mL against MRSA, indicating potent antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of spiro[indoline-3,4'-piperidine] derivatives against human gastric carcinoma cells, researchers synthesized several analogs and assessed their cytotoxicity using MTT assays. The most potent compound demonstrated an IC50 value in the low micromolar range, correlating with significant tumor growth inhibition in vivo .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of a series of synthesized indolylquinazolinones. These compounds were tested against various pathogens, revealing notable activity against Gram-positive bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on the structural framework of spiro[indoline-3,4'-piperidine] derivatives .
Data Tables
Q & A
How can reaction conditions be optimized for synthesizing 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine] with high yield and purity?
Basic Research Focus
Optimization involves systematic variation of reaction parameters such as temperature, solvent choice, and catalyst loading. For example, refluxing in methanol or ethanol with triethylamine as a base has been effective for spiro[indoline-3,4’-pyridine] synthesis . Monitoring via TLC and purification by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity. Yield improvements are achieved by adjusting stoichiometry ratios (e.g., 1:1.2 for isatin to amine derivatives) and reaction times (12–24 hours) .
What are the proposed reaction mechanisms for the formation of spiro[indoline-3,4’-pyridine] derivatives via multicomponent reactions (MCRs)?
Advanced Research Focus
Mechanistic pathways vary by catalyst. For BF3·OEt2-catalyzed reactions, the process likely involves imine formation between isatin and amines, followed by nucleophilic attack by acetylenedicarboxylate to form the spirocyclic core . In acetic acid/ammonium acetate systems, protonation of intermediates facilitates cyclization. Computational studies (e.g., density functional theory) can model transition states to validate proposed mechanisms . Contrasting pathways under different catalysts highlight the need for kinetic isotope experiments or trapping of intermediates .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]?
Basic Research Focus
1H/13C NMR (600 MHz) resolves stereochemistry and confirms spirojunction via distinct coupling patterns (e.g., J = 8–10 Hz for axial protons). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) . X-ray crystallography (e.g., Bruker APEX-2 CCD) provides definitive stereochemical assignment, with CCDC deposition (e.g., 904924) ensuring reproducibility . High-resolution mass spectrometry (HRMS-ESI) verifies molecular ions within 2 ppm error .
How can researchers resolve discrepancies in reported yields or stereochemical outcomes under varying catalytic conditions?
Advanced Research Focus
Contradictions may arise from solvent polarity (e.g., DMF vs. methanol) or catalyst selectivity. For example, BF3·OEt2 favors cis-spiro products, while acetic acid yields trans isomers . Methodological reconciliation requires controlled experiments with standardized substrates and in situ monitoring (e.g., HPLC-MS). Statistical tools like ANOVA can isolate variable impacts, while computational reaction modeling (e.g., transition state energy comparisons) identifies thermodynamic vs. kinetic control .
What role do computational chemistry and reaction path search methods play in designing novel synthetic routes?
Advanced Research Focus
Quantum chemical calculations (e.g., Gaussian 16) predict reaction feasibility by calculating activation energies and intermediates. For instance, ICReDD’s workflow combines DFT-based path searches with experimental validation to prioritize conditions (e.g., solvent-free vs. aqueous media) . Machine learning models trained on reaction databases (e.g., Reaxys) can propose novel MCR components, reducing trial-and-error experimentation .
What are the recommended safety measures for handling 4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine] during synthesis?
Basic Research Focus
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store the compound in airtight containers at –20°C, away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .
How can structure-activity relationships (SAR) of spiro[indoline-3,4’-pyridine] derivatives be systematically investigated?
Advanced Research Focus
SAR studies require modular synthesis (e.g., varying substituents on the pyridine or indoline moieties) followed by bioassays. For cholinesterase inhibition, replace the 4-pyridinyl group with electron-withdrawing groups (e.g., Cl, NO2) and assess IC50 shifts . Docking simulations (e.g., AutoDock Vina) correlate steric/electronic properties with target binding affinity. Parallel artificial membrane permeability assays (PAMPA) evaluate bioavailability .
What advanced purification techniques are recommended for isolating stereochemically complex spiro derivatives?
Advanced Research Focus
Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers using hexane/isopropanol gradients. Recrystallization from ethanol/water mixtures (7:3 v/v) enhances diastereomeric purity . For scale-up, simulated moving bed (SMB) chromatography improves throughput. Single-crystal growth for X-ray analysis requires slow evaporation from dichloromethane/hexane .
How can factorial design optimize synthesis parameters for spiro[indoline-3,4’-pyridine] compounds?
Advanced Research Focus
A 2k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 23 design (8 runs) identifies interactions between time (12–24 h), temperature (60–80°C), and triethylamine concentration (1–2 eq). Response surface methodology (RSM) models nonlinear relationships to predict optimal yield zones .
What are the advantages of BF3·OEt2 versus acetic acid/ammonium acetate in spirocyclization?
Advanced Research Focus
BF3·OEt2 enhances electrophilic activation, enabling lower temperatures (40°C) and faster cyclization (~6 h) but risks overfunctionalization. Acetic acid/ammonium acetate is milder, favoring thermodynamically stable products but requiring longer reaction times (24 h) . Mechanistic studies (e.g., deuterium labeling) differentiate Brønsted vs. Lewis acid pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
